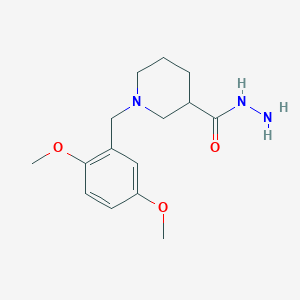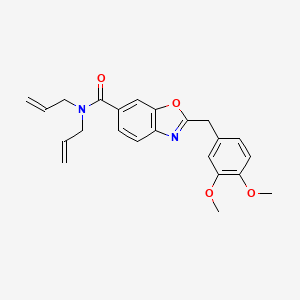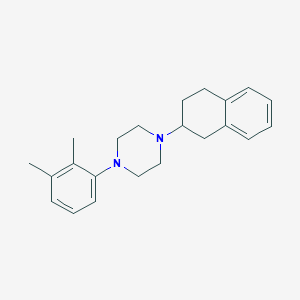
1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide, also known as ABP or ABP-688, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ABP-688 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological processes, including learning, memory, and synaptic plasticity. In
科学的研究の応用
1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role in the central nervous system, particularly in the modulation of mGluR5 signaling. 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 has been shown to selectively bind to mGluR5 and inhibit its activity, which can have a range of effects on neuronal function and behavior.
作用機序
The mechanism of action of 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 involves its selective binding to mGluR5 and inhibition of its activity. This can lead to a range of downstream effects, including changes in synaptic plasticity, neuronal excitability, and neurotransmitter release. The exact mechanisms by which 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 modulates mGluR5 signaling are still being studied, but it is thought to involve changes in receptor conformation and downstream signaling pathways.
Biochemical and Physiological Effects
1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 has been shown to have a range of biochemical and physiological effects in various experimental models. In animal studies, 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 has been shown to improve cognitive function, reduce anxiety-like behavior, and modulate addictive behaviors. In vitro studies have also demonstrated that 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 can modulate synaptic plasticity and neuronal excitability, indicating its potential as a tool for studying neuronal function.
実験室実験の利点と制限
One of the main advantages of 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 is its selectivity for mGluR5, which allows for specific modulation of this receptor subtype without affecting other receptors. This makes it a valuable tool for studying the role of mGluR5 in various physiological processes. However, one limitation of 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo. Additionally, the effects of 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 may vary depending on the experimental model and conditions, which can make it challenging to interpret results.
将来の方向性
There are several future directions for research on 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 and its potential applications. One area of interest is its role in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where mGluR5 signaling has been implicated. 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 could potentially be used as a therapeutic agent for these diseases, or as a tool for studying the underlying mechanisms. Additionally, further studies are needed to fully understand the mechanisms by which 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 modulates mGluR5 signaling, and to identify any potential off-target effects of the compound. Overall, 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 represents a promising tool for studying the role of mGluR5 in various physiological processes, and has potential applications in both basic and clinical research.
合成法
The synthesis of 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 involves the reaction of 2,5-dimethoxybenzyl bromide with piperidinecarbohydrazide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 in its pure form. This synthesis method has been optimized to produce 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 with high yields and purity, making it suitable for scientific research applications.
特性
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]piperidine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-20-13-5-6-14(21-2)12(8-13)10-18-7-3-4-11(9-18)15(19)17-16/h5-6,8,11H,3-4,7,9-10,16H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUAGXKLHRBGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCCC(C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5359698 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide](/img/structure/B5122374.png)
![benzyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5122380.png)



![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5122398.png)

![4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122415.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5122422.png)
![N-(3,4-difluorophenyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinamine](/img/structure/B5122426.png)
![3-benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5122444.png)
![10-allyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium bromide](/img/structure/B5122445.png)
![4-acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5122459.png)
![2-[4-(4-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B5122470.png)